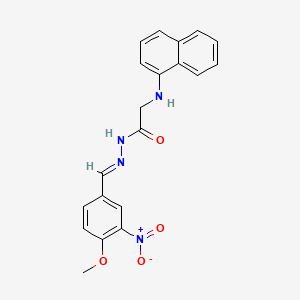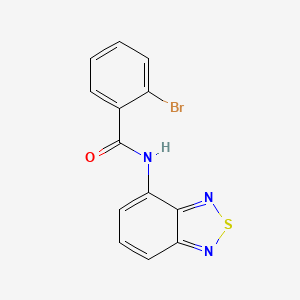
N-(3-chloro-2-methylphenyl)-3-(3-methyl-1-piperidinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-3-(3-methyl-1-piperidinyl)propanamide, also known as CL-218,872, is a selective dopamine D1 receptor antagonist. It was first synthesized in the early 1990s and has since been used in various scientific research studies.
科学的研究の応用
Antitumor Activity
Research into pyrimidinyl pyrazole derivatives, including those with a 3-phenylpiperazinyl-1-trans-propene structure, has highlighted their potential as antitumor agents. These compounds have demonstrated cytotoxic activity against several tumor cell lines in vitro and shown significant antitumor activity in vivo, suggesting their usefulness in developing cancer treatments (Naito et al., 2005).
Neuroprotective Agents
Compounds like "(1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol" have been identified as potent and selective N-methyl-D-aspartate (NMDA) antagonists with promising neuroprotective properties. Such molecules could potentially be utilized in therapies aimed at neurodegenerative diseases or conditions requiring neuroprotection (Chenard et al., 1995).
Inflammation Inhibitors
Newly synthesized N-pyridinyl(methyl)indolylpropanamides, acting as non-acidic NSAIDs (non-steroidal anti-inflammatory drugs), have demonstrated efficacy in inhibiting topical and systemic inflammation. This suggests their potential as more effective and possibly safer alternatives to traditional NSAIDs (Dassonville et al., 2008).
Molecular Interaction Studies
The antagonist "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" (SR141716) has been the subject of molecular interaction studies with the CB1 cannabinoid receptor, providing insights into the molecular basis of its antagonist action. Such studies aid in the understanding of receptor-ligand interactions and the design of new therapeutic agents (Shim et al., 2002).
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-(3-methylpiperidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-12-5-4-9-19(11-12)10-8-16(20)18-15-7-3-6-14(17)13(15)2/h3,6-7,12H,4-5,8-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYOJUSOIYQPOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCC(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(2-chloro-6-fluorobenzylidene)-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5575964.png)
![2-(2,4-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5575971.png)
![N,N-dimethyl-2-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5575975.png)

![1-[(dimethylamino)sulfonyl]-N-(1,3-dimethyl-3-phenylbutyl)-4-piperidinecarboxamide](/img/structure/B5575996.png)
![4-[(dimethylamino)sulfonyl]-N-(2-hydroxyphenyl)-2-thiophenecarboxamide](/img/structure/B5575997.png)


![2-phenoxy-N-[3-(1-pyrrolidinyl)propyl]propanamide](/img/structure/B5576014.png)
![2-[(4-amino-5-isopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5576030.png)
![{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5576037.png)
![4-{[(2,5-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5576041.png)

